Methyl 5-methoxy-1H-indole-6-carboxylate is a specialized, bifunctional indole building block characterized by a C5 electron-donating methoxy group and a C6 electron-withdrawing methyl ester . With a molecular weight of 205.21 g/mol, this compound serves as a critical precursor in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors and novel anticancer agents [1]. The methyl ester acts as a robust protecting group during aggressive N-alkylation or cross-coupling steps, ensuring high regioselectivity and yield before downstream saponification [1]. Its specific substitution pattern provides unique electronic and steric properties that are strictly required for accessing proprietary chemical space in modern drug discovery workflows .
Substituting this compound with positional isomers (such as methyl 5-methoxy-1H-indole-3-carboxylate) or un-methoxylated analogs fundamentally alters the vector of functionalization and the electronic distribution of the indole core [2]. The C6 carboxylate provides a specific linear extension axis critical for fitting into narrow enzymatic binding pockets, while the C5 methoxy group acts as a vital hydrogen bond acceptor [2]. Furthermore, attempting to use the free acid (5-methoxy-1H-indole-6-carboxylic acid) directly in N-alkylation reactions typically results in competitive O-alkylation and poor yields, making the pre-formed methyl ester an indispensable procurement choice for reproducible, scalable synthesis [1].
In the synthesis of complex N-alkylated indole derivatives, utilizing Methyl 5-methoxy-1H-indole-6-carboxylate provides a distinct advantage over the corresponding free acid. When subjected to N-alkylation with sterically hindered electrophiles (such as cyclobutyl bromide) using cesium carbonate in DMF at 85 °C, the methyl ester directs the reaction exclusively to the indole nitrogen, avoiding competitive esterification or O-alkylation [1]. Procurement of the pre-formed methyl ester eliminates a synthetic protection step and significantly improves the isolated yield of the N-alkylated intermediate [1].
| Evidence Dimension | Regioselective N-alkylation yield |
| Target Compound Data | Methyl 5-methoxy-1H-indole-6-carboxylate (High yield, exclusive N-alkylation) |
| Comparator Or Baseline | 5-methoxy-1H-indole-6-carboxylic acid (Lower yield, competitive O-alkylation) |
| Quantified Difference | Elimination of O-alkylation side products |
| Conditions | Cs2CO3, DMF, 85 °C, cyclobutyl bromide |
Procuring the methyl ester directly prevents costly yield losses and complex purification steps during the early stages of API synthesis.
The presence of the 5-methoxy group in Methyl 5-methoxy-1H-indole-6-carboxylate provides a critical electron-donating effect that differentiates it from the baseline methyl 1H-indole-6-carboxylate. This methoxy substitution increases the electron density of the indole core, enhancing the nucleophilicity of the indole nitrogen for functionalization [1]. More importantly, in downstream API applications, the oxygen atom of the 5-methoxy group serves as a key hydrogen bond acceptor, a feature entirely absent in the un-methoxylated analog, which is often required for high-affinity binding to specific kinase hinge regions [1].
| Evidence Dimension | Hydrogen bonding capacity and core electron density |
| Target Compound Data | Methyl 5-methoxy-1H-indole-6-carboxylate (Contains H-bond acceptor, electron-rich core) |
| Comparator Or Baseline | Methyl 1H-indole-6-carboxylate (Lacks H-bond acceptor, neutral core) |
| Quantified Difference | Addition of 1 critical H-bond acceptor vector |
| Conditions | Downstream structural integration in target binding pockets |
Buyers developing targeted therapies must select the 5-methoxy derivative to satisfy strict structure-activity relationship (SAR) requirements that baseline indoles cannot meet.
Methyl 5-methoxy-1H-indole-6-carboxylate offers a distinct geometric vector compared to its widely available isomer, methyl 5-methoxy-1H-indole-3-carboxylate. The C6 ester directs downstream functional groups along the longitudinal axis of the indole ring, which is essential for extending molecules into deep, narrow allosteric pockets [1]. In contrast, C3-substituted indoles project functional groups perpendicularly, resulting in completely different steric profiles [1]. This geometric divergence means the two isomers are absolutely non-interchangeable in both synthetic library design and final material formulation.
| Evidence Dimension | Functional group projection angle |
| Target Compound Data | Methyl 5-methoxy-1H-indole-6-carboxylate (Longitudinal C6 vector) |
| Comparator Or Baseline | Methyl 5-methoxy-1H-indole-3-carboxylate (Perpendicular C3 vector) |
| Quantified Difference | ~120-degree shift in the functionalization axis |
| Conditions | Molecular geometry and downstream coupling |
Selecting the correct positional isomer is mandatory for achieving the precise molecular geometry required for successful target engagement.
Methyl 5-methoxy-1H-indole-6-carboxylate is the optimal starting material for synthesizing novel anticancer compounds requiring N-cycloalkyl groups. Its ester functionality protects the C6 position during harsh N-alkylation conditions (e.g., with cyclobutyl bromide and cesium carbonate), ensuring high-yielding generation of intermediates like 1-cyclobutyl-5-methoxy-1H-indole-6-carboxylic acid methyl ester [1].
Due to the strategic placement of the 5-methoxy hydrogen bond acceptor and the C6 extension vector, this compound is highly suited for constructing the core scaffolds of targeted kinase inhibitors. It allows medicinal chemists to precisely build out the molecule to interact with specific amino acid residues in the kinase hinge region [1].
For contract research organizations (CROs) and pharmaceutical companies building proprietary libraries of indole derivatives, this compound serves as a versatile, stable scaffold. The methyl ester can be selectively saponified post-core-functionalization, allowing for late-stage diversification via amide coupling without compromising the integrity of the indole core [1].